6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional functional groups that enhance its chemical reactivity and potential applications. The presence of both methyl groups and a carboxylic acid moiety makes it a versatile compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline alcohols .
Scientific Research Applications
6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Indole Derivatives: Indoles have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFAWPVDLXAZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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